1-Fluoro-2,3,4,5,6-pentaiodobenzene
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Overview
Description
Benzene, fluoropentaiodo- is an aromatic compound characterized by the presence of a benzene ring substituted with one fluorine atom and five iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzene, fluoropentaiodo- typically involves the halogenation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with iodine and a fluorinating agent under controlled conditions. The reaction may require a catalyst, such as iron(III) chloride, to facilitate the substitution process .
Industrial Production Methods: Industrial production of benzene, fluoropentaiodo- may involve a continuous flow process where benzene is exposed to iodine and fluorine gases in the presence of a catalyst. This method ensures a high yield and purity of the final product .
Types of Reactions:
Oxidation: Benzene, fluoropentaiodo- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert benzene, fluoropentaiodo- into less halogenated derivatives.
Substitution: Electrophilic aromatic substitution is a common reaction for this compound, where the iodine or fluorine atoms can be replaced by other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like chlorine, bromine, or nitrating agents can be used under acidic conditions
Major Products:
Oxidation: Oxidized derivatives such as iodophenols or fluorophenols.
Reduction: Partially halogenated benzenes.
Substitution: Various substituted benzene derivatives depending on the substituent introduced
Scientific Research Applications
Benzene, fluoropentaiodo- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in halogenation reactions.
Medicine: Explored for its potential in drug development and as a radiolabeling agent for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzene, fluoropentaiodo- involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple iodine atoms enhances its ability to participate in halogen bonding, which can influence the reactivity and stability of the compound in various chemical and biological systems .
Comparison with Similar Compounds
Pentafluoroiodobenzene: Similar in structure but contains five fluorine atoms and one iodine atom.
Iodopentafluorobenzene: Contains five iodine atoms and one fluorine atom, similar to benzene, fluoropentaiodo- but with a different substitution pattern
Uniqueness: Benzene, fluoropentaiodo- is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity compared to other halogenated benzenes. Its ability to form strong halogen bonds makes it valuable in various applications, particularly in fields requiring precise molecular interactions .
Properties
CAS No. |
64349-88-8 |
---|---|
Molecular Formula |
C6FI5 |
Molecular Weight |
725.58 g/mol |
IUPAC Name |
1-fluoro-2,3,4,5,6-pentaiodobenzene |
InChI |
InChI=1S/C6FI5/c7-1-2(8)4(10)6(12)5(11)3(1)9 |
InChI Key |
HXQAHAREZFJKPP-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)I)I)I)I)F |
Origin of Product |
United States |
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